molecular formula C14H8ClN5S B12587896 6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-50-2

6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12587896
CAS No.: 596825-50-2
M. Wt: 313.8 g/mol
InChI Key: HVHHBHAHMQVTDM-UHFFFAOYSA-N
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Description

6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple heteroatoms, including nitrogen, sulfur, and chlorine, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiophene and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the triazolo ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may possess therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine:

    4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole:

Uniqueness

6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of heteroatoms and ring structures, which confer distinct reactivity and potential biological activity

Properties

CAS No.

596825-50-2

Molecular Formula

C14H8ClN5S

Molecular Weight

313.8 g/mol

IUPAC Name

6-chloro-3-(5-pyridin-2-ylthiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H8ClN5S/c15-12-6-7-13-17-18-14(20(13)19-12)11-5-4-10(21-11)9-3-1-2-8-16-9/h1-8H

InChI Key

HVHHBHAHMQVTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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